5-Iodo-1,3-dihydro-benzimidazol-2-one
Overview
Description
5-Iodo-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of research and industry.
Scientific Research Applications
5-Iodo-1,3-dihydro-benzimidazol-2-one has several applications in scientific research:
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound has a predicted boiling point of 2100±190 °C and a density of 2013±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
5-Iodo-1,3-dihydro-benzimidazol-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in DNA replication and repair, thereby influencing cellular processes at a fundamental level .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it may affect metabolic pathways, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the levels of metabolites within cells, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one typically involves the iodination of 1,3-dihydro-benzimidazol-2-one. One common method includes the reaction of 1,3-dihydro-benzimidazol-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,3-dihydro-benzimidazol-2-one.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or water.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of 5-substituted benzimidazol-2-one derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of 1,3-dihydro-benzimidazol-2-one.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dihydro-benzimidazol-2-one
- 5-Chloro-1,3-dihydro-benzimidazol-2-one
- 5-Fluoro-1,3-dihydro-benzimidazol-2-one
Uniqueness
5-Iodo-1,3-dihydro-benzimidazol-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens like bromine, chlorine, and fluorine result in different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
5-iodo-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVBTDFXAZDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476982 | |
Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40644-14-2 | |
Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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